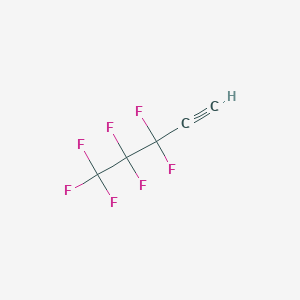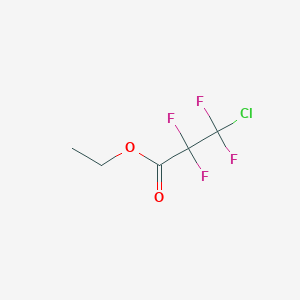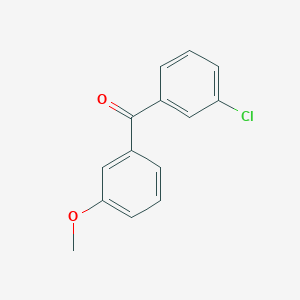
3-氯-3'-甲氧基苯甲酮
描述
3-Chloro-3’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 . It forms colorless crystals and is readily soluble in most organic solvents .
Synthesis Analysis
The synthesis of benzophenone compounds like 3-Chloro-3’-methoxybenzophenone can be achieved through the Friedel-Crafts reaction . This involves treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .Molecular Structure Analysis
The molecular structure of 3-Chloro-3’-methoxybenzophenone consists of a benzene ring substituted with a chloro group and a methoxy group . The empirical formula is C14H11ClO2 and the molecular weight is 246.69 .科学研究应用
暴露于二苯甲酮衍生物和生殖毒性
一项系统评价强调了对二苯甲酮-3 (BP-3) 生殖毒性的担忧,二苯甲酮-3 是与 3-氯-3'-甲氧基苯甲酮结构相关的化合物。它通常用作护肤品中的紫外线过滤剂和食品添加剂。研究表明,高水平的 BP-3 暴露可能与人类和动物的生殖影响有关,包括人类的出生体重和孕龄变化,以及对鱼类和老鼠的产卵和激素调节的影响。这些发现表明 BP-3 具有潜在的内分泌干扰作用 (Ghazipura 等,2017).
代谢和内分泌干扰活性
另一项研究重点关注大鼠和人肝微粒体对 BP-3 的代谢及其雌激素和抗雄激素活性。研究发现,BP-3 代谢为多种化合物,其中一些表现出不同水平的雌激素活性。本研究有助于了解 BP-3 及其代谢物如何与内分泌系统相互作用 (Watanabe 等,2015).
相关化合物的化学
对相关氯代苯乙酮和苯甲酸酯的光化学的研究揭示了在光照射下发生的复杂反应,这可能对类似化合物的稳定性和反应性产生影响,包括 3-氯-3'-甲氧基苯甲酮。这些发现可能与在材料科学和有机合成中合成和应用此类化合物有关 (Plíštil 等,2006).
皮肤吸收和代谢
一项关于雄性大鼠皮肤给药后二苯甲酮-3 处置的研究提供了对 BP-3 的生物利用度、代谢和组织分布的见解。了解此类化合物的吸收和代谢途径可以为其在消费品中的安全使用提供信息 (Okereke 等,1994).
安全和危害
作用机制
Target of Action
Benzophenones, a class of compounds to which 3-chloro-3’-methoxybenzophenone belongs, are known to interact with various biological targets .
Mode of Action
Benzophenones are known to undergo friedel-crafts alkylation, a type of electrophilic aromatic substitution reaction . In this reaction, an alkyl group is introduced onto the benzene ring, facilitated by a carbocation electrophile .
Biochemical Pathways
Benzophenones and their derivatives have been studied for their potential antitumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
Benzophenones and their derivatives have been studied for their potential antitumor activity .
Action Environment
The action of 3-Chloro-3’-methoxybenzophenone can be influenced by various environmental factors. For instance, benzophenones can form chlorinated products when exposed to disinfection agents, suggesting that the presence of such agents in the environment could potentially affect the action of 3-Chloro-3’-methoxybenzophenone .
生化分析
Biochemical Properties
3-Chloro-3’-methoxybenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-Chloro-3’-methoxybenzophenone and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, 3-Chloro-3’-methoxybenzophenone can bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 3-Chloro-3’-methoxybenzophenone on various types of cells and cellular processes are diverse. In certain cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 3-Chloro-3’-methoxybenzophenone can modulate the activity of transcription factors, resulting in the upregulation or downregulation of specific genes . This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-3’-methoxybenzophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 3-Chloro-3’-methoxybenzophenone can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can result in the accumulation of substrates and a decrease in the production of products in the affected metabolic pathways. Additionally, 3-Chloro-3’-methoxybenzophenone can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can lead to alterations in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-3’-methoxybenzophenone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 3-Chloro-3’-methoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products of 3-Chloro-3’-methoxybenzophenone can also have biological activity, potentially leading to different effects on cellular function compared to the parent compound . Long-term exposure to 3-Chloro-3’-methoxybenzophenone in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating that the compound can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-Chloro-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . At high doses, 3-Chloro-3’-methoxybenzophenone can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These effects are dose-dependent and can vary between different animal models and experimental conditions .
Metabolic Pathways
3-Chloro-3’-methoxybenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, 3-Chloro-3’-methoxybenzophenone can influence the metabolic flux and levels of metabolites in the affected pathways . Additionally, the compound can interact with other enzymes involved in cellular metabolism, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 3-Chloro-3’-methoxybenzophenone within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-Chloro-3’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of 3-Chloro-3’-methoxybenzophenone within tissues can also be influenced by its interactions with plasma proteins and other extracellular binding partners .
Subcellular Localization
The subcellular localization of 3-Chloro-3’-methoxybenzophenone can affect its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct 3-Chloro-3’-methoxybenzophenone to specific organelles, where it can exert its effects on cellular processes . For example, the presence of 3-Chloro-3’-methoxybenzophenone in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins . Similarly, its localization to the mitochondria can affect mitochondrial function and cellular energy metabolism .
属性
IUPAC Name |
(3-chlorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBADCHNQRBNLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373980 | |
| Record name | 3-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32363-46-5 | |
| Record name | (3-Chlorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32363-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
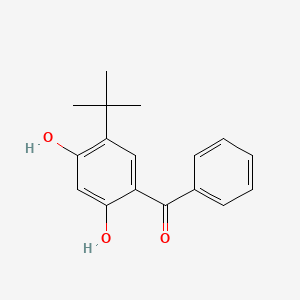
![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)

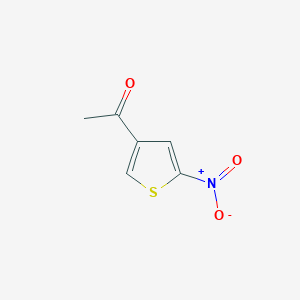
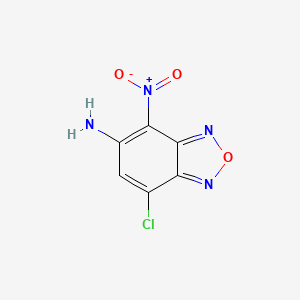
![(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1596826.png)
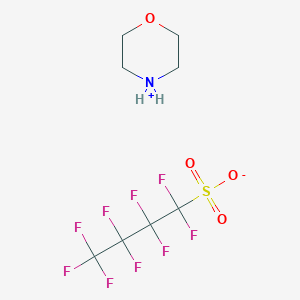
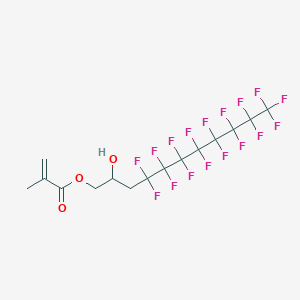
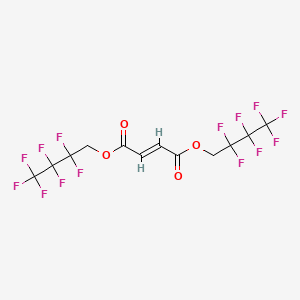
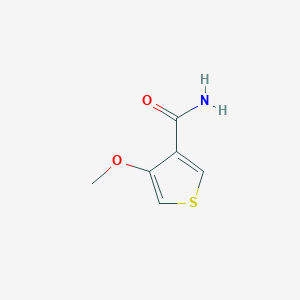
![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)

